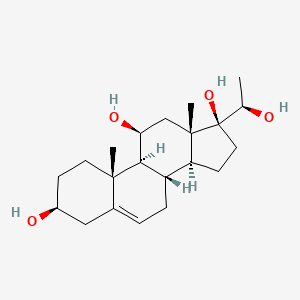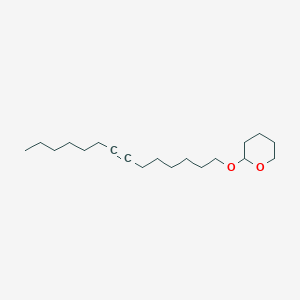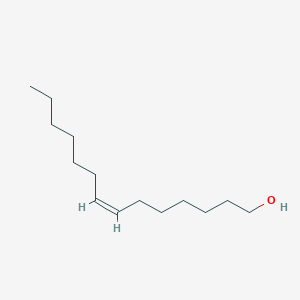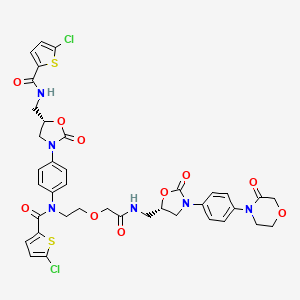![molecular formula C18H25F3N6O5 B1144574 N6-[6-(Trifluoroacetamido)hexyl]adenosine CAS No. 170638-50-3](/img/new.no-structure.jpg)
N6-[6-(Trifluoroacetamido)hexyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N6-[6-(Trifluoroacetamido)hexyl]adenosine is a chemical compound with the molecular formula C18H25F3N6O5 and a molecular weight of 462.42 g/mol. It is an intermediate in the synthesis of N6-(6-Aminohexyl)-FAD, a derivative of Flavine Adenine Dinucleotide (FAD). This compound is notable for its trifluoroacetamido group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N6-[6-(Trifluoroacetamido)hexyl]adenosine typically involves the reaction of adenosine with a hexylamine derivative that has been modified with a trifluoroacetyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N6-[6-(Trifluoroacetamido)hexyl]adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the trifluoroacetamido group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized adenosine derivatives, while substitution reactions can produce a variety of functionalized adenosine compounds.
Wissenschaftliche Forschungsanwendungen
N6-[6-(Trifluoroacetamido)hexyl]adenosine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules, particularly those involving FAD derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of enzyme modulation and drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N6-[6-(Trifluoroacetamido)hexyl]adenosine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. The pathways involved may include enzyme inhibition or activation, as well as interactions with nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N6-(6-Aminohexyl)-FAD: A derivative of FAD that shares structural similarities with N6-[6-(Trifluoroacetamido)hexyl]adenosine.
N6-(Trifluoroacetyl)adenosine: Another compound with a trifluoroacetyl group, but lacking the hexyl chain.
Uniqueness
This compound is unique due to its combination of a trifluoroacetamido group and a hexyl chain attached to the adenosine molecule. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
170638-50-3 |
|---|---|
Molekularformel |
C18H25F3N6O5 |
Molekulargewicht |
462.4 g/mol |
IUPAC-Name |
N-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]hexyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C18H25F3N6O5/c19-18(20,21)17(31)23-6-4-2-1-3-5-22-14-11-15(25-8-24-14)27(9-26-11)16-13(30)12(29)10(7-28)32-16/h8-10,12-13,16,28-30H,1-7H2,(H,23,31)(H,22,24,25)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
YWMMIHNFRFYHNC-XNIJJKJLSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NCCCCCCNC(=O)C(F)(F)F |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)NCCCCCCNC(=O)C(F)(F)F |
Synonyme |
N-[6-[(Trifluoroacetyl)amino]hexyl]adenosine; N-[6-[(2,2,2-Trifluoroacetyl)amino]hexyl]adenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-1-(3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)-N-methylmethanamine hydrochloride](/img/structure/B1144506.png)

![N-[2-(4-Ethoxyphenyl)acetyl]glycine](/img/structure/B1144510.png)
